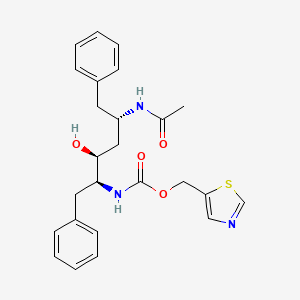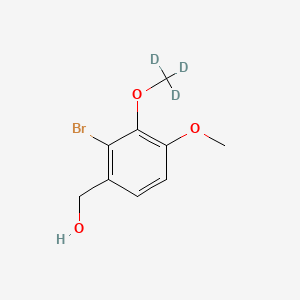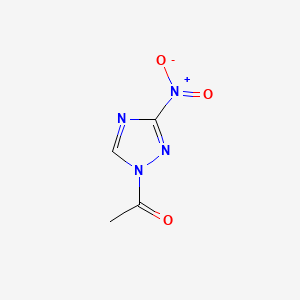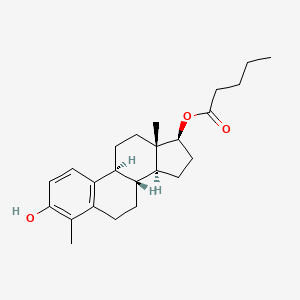
Desmethylfluoxetine-d5 Hydrochloride
Vue d'ensemble
Description
Norfluoxetine-d5 (hydrochloride) is a deuterated form of norfluoxetine, which is an active metabolite of fluoxetine, a selective serotonin reuptake inhibitor. This compound is often used in pharmacological studies to investigate the metabolism and pharmacokinetics of fluoxetine and its metabolites . The deuterated form, Norfluoxetine-d5, is particularly useful in mass spectrometry due to its distinct isotopic signature .
Applications De Recherche Scientifique
Norfluoxetine-d5 (hydrochloride) has a wide range of applications in scientific research:
Mécanisme D'action
Norfluoxetine-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . The compound targets the serotonin transporter and inhibits its function, thereby preventing the reuptake of serotonin into the presynaptic neuron . This mechanism is similar to that of fluoxetine, but norfluoxetine is more potent and has a longer half-life .
Analyse Biochimique
Biochemical Properties
Desmethylfluoxetine-d5 Hydrochloride, like its parent compound fluoxetine, acts as a potent and selective inhibitor of serotonin reuptake . This interaction primarily involves the serotonin transporter (SERT) protein, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Cellular Effects
The primary cellular effect of this compound is the enhancement of serotonergic neurotransmission . This is achieved by inhibiting the reuptake of serotonin, leading to an increase in serotonin concentrations in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression, particularly those related to mood regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the serotonin transporter (SERT) . By binding to SERT, this compound prevents the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to contribute to the compound’s antidepressant effects .
Temporal Effects in Laboratory Settings
It is known that both this compound and its parent compound fluoxetine have long elimination half-lives . This suggests that the effects of this compound could potentially persist for an extended period of time following administration .
Dosage Effects in Animal Models
Studies on fluoxetine, the parent compound, have shown that its effects can vary with dosage . At therapeutic doses, fluoxetine is generally well-tolerated, but at high doses, it can cause adverse effects .
Metabolic Pathways
This compound is a metabolite of fluoxetine, formed through the process of N-desmethylation . This metabolic process involves the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes .
Subcellular Localization
As a lipophilic compound, it is likely to be found throughout the cell, including in the cytoplasm and potentially within cellular organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norfluoxetine-d5 (hydrochloride) typically involves the deuteration of norfluoxetine. The process begins with the synthesis of norfluoxetine, which involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropropylamine in the presence of a base to form 3-(4-(trifluoromethyl)phenoxy)propan-1-amine . This intermediate is then subjected to deuteration using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium . The final step involves the formation of the hydrochloride salt by reacting the deuterated norfluoxetine with hydrochloric acid .
Industrial Production Methods
Industrial production of Norfluoxetine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The deuteration step is carefully controlled to achieve the desired level of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Norfluoxetine-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized products such as norfluoxetine oxide.
Reduction: Reduced products such as norfluoxetine amine.
Substitution: Substituted products with different functional groups replacing the trifluoromethyl group.
Comparaison Avec Des Composés Similaires
Norfluoxetine-d5 (hydrochloride) can be compared with other similar compounds such as:
Fluoxetine: The parent compound from which norfluoxetine is derived.
Norsertraline: Another metabolite of a selective serotonin reuptake inhibitor, sertraline.
Desmethylcitalopram: A metabolite of citalopram, another selective serotonin reuptake inhibitor.
Norfluoxetine-d5 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful in mass spectrometry studies .
Propriétés
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-GWVWGMRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670082 | |
| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188265-34-0 | |
| Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



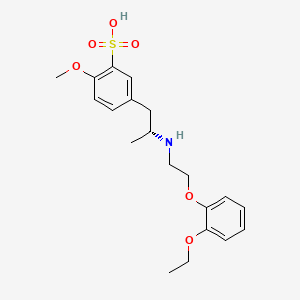
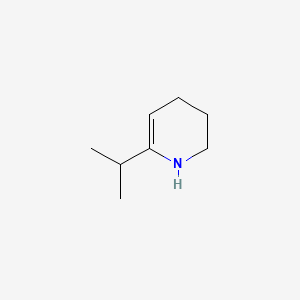
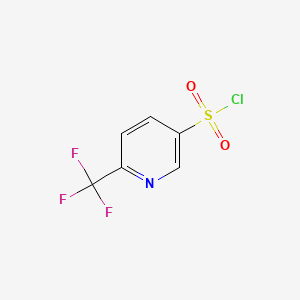
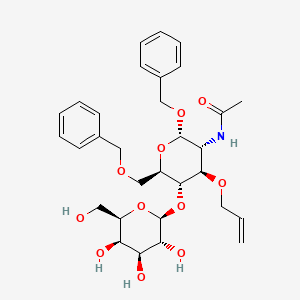
![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)
![1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI)](/img/no-structure.png)
